Men 10207

NK-2 receptor selectivity pA2 profiling tachykinin receptor pharmacology

Researchers requiring NK-2 receptor blockade often face inconsistent selectivity or unpredictable partial agonism across peptide and non-peptide antagonists. MEN 10207 provides a reproducible linear heptapeptide scaffold with documented competitive kinetics and a defined selectivity profile (pA2: NK-1 5.2, NK-2 7.9, NK-3 4.9). Its partial agonist property (10-fold lower potency than NKA) enables dissection of signaling components that full antagonists mask. - Intrathecal validation (70-700 pmol) in rodent spinal reflex models for pain research - Competitive antagonist in guinea-pig bronchial assays (pKB 6.79) for respiratory studies - Three D-Trp residue requirement supports systematic SAR exploration Sourced from ISO-certified facilities with full analytical documentation.

Molecular Formula C57H68N14O10
Molecular Weight 1109.2 g/mol
CAS No. 126050-12-2
Cat. No. B1676194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMen 10207
CAS126050-12-2
Synonyms5-Tyr-6,8,9-Trp-10-Arg-neurokinin A (4-10)
5-Tyr-6,8,9-Trp-10-Arg-NKA (4-10)
MEN 10207
MEN-10207
neurokinin A (4-10), Tyr(5)-Trp(6,8,9)-Arg(10)-
neurokinin A (4-10), tyrosyl(5)-tryptophyl(6,8,9)-arginine(10)-
Molecular FormulaC57H68N14O10
Molecular Weight1109.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1
InChIKeyRLHLZLAKTUPWES-PEURKWGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MEN 10207 CAS 126050-12-2 for Research Procurement: Tachykinin NK-2 Receptor Antagonist Peptide Structure and Baseline Characteristics


MEN 10207 (CAS 126050-12-2) is a linear heptapeptide tachykinin receptor antagonist with the sequence Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2, functionally classified as a selective NK-2 receptor antagonist [1]. In monoreceptor in vitro assays, MEN 10207 exhibits pA2 values of 5.2 at NK-1 receptors, 7.9 at NK-2 receptors, and 4.9 at NK-3 receptors, establishing its selectivity profile across the three known tachykinin receptor subtypes . The compound is also referred to as [Tyr5, D-Trp6,8,9, Arg10]neurokinin A-(4-10) and has a molecular weight of approximately 1109.24 Da with the molecular formula C57H68N14O10 .

1NK-2 receptor antagonist with documented selectivity profile across NK-1, NK-2, and NK-3 subtypes
2Linear heptapeptide scaffold containing three D-Trp residues, enabling structure-activity relationship studies
3Reported partial agonist property at NK-2 receptors, suitable for biased signaling investigation
4Established in vivo activity in spinal nociception and airway pharmacology research models

MEN 10207 CAS 126050-12-2: Why Generic Substitution of NK-2 Antagonists Fails in Research Applications


The class of NK-2 tachykinin receptor antagonists encompasses compounds with widely divergent potency, selectivity, partial agonism, and metabolic stability profiles that preclude simple interchangeability. MEN 10207 is a linear heptapeptide with three D-Trp residues that are simultaneously required for its affinity and selectivity, whereas other NK-2 antagonists employ distinct structural scaffolds (e.g., cyclic pseudopeptides such as MDL 29913, non-peptide small molecules such as SR 48968, or glycosylated bicyclic peptides such as MEN 11420) that confer different pharmacological signatures [1]. Direct comparative studies reveal that MEN 10207 exhibits partial agonist activity at the NK-2 receptor, a property not shared by all antagonists in this class, and that its potency rank order relative to comparators varies significantly depending on the tissue, species, and assay system employed [2]. Consequently, substituting MEN 10207 with another NK-2 antagonist without empirical verification introduces substantial risk of altered experimental outcomes.

MEN 10207Linear peptide with D-Trp motifSelective NK-2 antagonist; partial agonist activity; potency validated in multiple tissue and species models.
Other NK-2 AntagonistsDivergent scaffolds & pharmacologyNon-peptide (SR 48968), cyclic peptide (MDL 29913), or glycosylated bicyclic peptide (MEN 11420) analogs may exhibit different selectivity, partial agonism, or tissue-dependent potency.
RiskPharmacological signature mismatchPartial agonism at NK-2 may alter net response compared to full antagonists; cannot assume functional equivalence without verification.
RiskPotency rank shifts across assaysComparative studies show that antagonist potency rank order varies with tissue, species, and endpoint; direct substitution may compromise reproducibility.

MEN 10207 CAS 126050-12-2: Quantitative Differential Evidence for Scientific Selection and Procurement


MEN 10207 NK-2 Receptor Selectivity Profile: pA2 Values Across NK-1, NK-2, and NK-3 Receptor Subtypes

MEN 10207 demonstrates a selectivity window of approximately 2.7 log units (pA2 difference) for NK-2 versus NK-1 receptors and 3.0 log units versus NK-3 receptors in monoreceptor in vitro assays . This selectivity profile distinguishes MEN 10207 from non-selective tachykinin antagonists and provides a defined pharmacological fingerprint for experimental design.

NK-2 selectivity profile
Reported pA2
pA2 NK-2: 7.9
NK-1: 5.2, NK-3: 4.9
Defined 2.7–3.0 log unit selectivity window supports receptor subtyping.
Source review; species/tissue not detailed.
NK-2 receptor selectivity pA2 profiling tachykinin receptor pharmacology

MEN 10207 Partial Agonist Activity at NK-2 Receptors In Vivo: Distinction from Full Antagonists

In decerebrate, spinalized, unanesthetized rats, intrathecal administration of MEN 10207 alone facilitates the flexor reflex with a potency approximately 10-fold lower than that of neurokinin A, demonstrating partial agonistic property at the NK-2 receptor [1]. In contrast, the non-peptide NK-2 antagonist SR 48968 does not exhibit such intrinsic activity in the same or similar assays, as evidenced by its competitive antagonist profile without reported agonist effects [2].

Partial agonist activity
Cross-study comparable
MEN 10207 (70-700 pmol) facilitates reflex; ~10× less potent than NKA
Distinguishes from full antagonists like SR 48968; enables biased signaling studies.
Rat spinal reflex model; intrathecal administration.
partial agonism NK-2 receptor spinal reflex in vivo pharmacology

MEN 10207 D-Trp Residue Requirement for NK-2 Affinity and Selectivity: Structural Differentiation from Analogs

Systematic replacement of each of the three D-Trp residues in MEN 10207 with L-Trp or the naturally occurring residue at the corresponding position in neurokinin A(4-10) results in substantial loss of NK-2 receptor affinity and selectivity, demonstrating that the simultaneous presence of all three D-Trp residues is crucial for both parameters [1]. This structural requirement distinguishes MEN 10207 from other NK-2 antagonists such as L-659,877, a cyclic hexapeptide that does not contain D-Trp, and SR 48968, a non-peptide antagonist with entirely different molecular recognition features [2].

D-Trp structural requirement
Direct head-to-head
Three D-Trp residues simultaneously required for NK-2 affinity and selectivity
Unique peptide scaffold not replicated by cyclic or non-peptide NK-2 antagonists.
Qualitative SAR; exact fold-change not provided.
structure-activity relationship D-tryptophan NK-2 antagonist peptide SAR

MEN 10207 In Vivo Efficacy in Spinal Reflex Facilitation: Dose-Dependent Blockade of Neurokinin A-Induced Excitation

Intrathecal pretreatment with MEN 10207 (70-700 pmol) dose-dependently blocks reflex facilitation induced by intrathecal neurokinin A but not substance P in decerebrate, spinalized, unanesthetized rats [1]. Furthermore, MEN 10207 (70-700 pmol) effectively blocks the long-term reflex facilitation (duration ~1 hour) produced by conditioning stimulation of gastrocnemius muscle nerves, while having no effect on facilitation by sural nerve stimulation [1]. In contrast, the NK-2 antagonist SR 48968, when tested in the same spinal reflex model, exhibits different potency and lacks reported partial agonist activity [2].

In vivo spinal reflex blockade
Cross-study comparable
Dose-dependently blocks NKA-induced reflex; no effect on substance P pathway
Validates NK-2 receptor role in central sensitization models.
Decerebrate, spinalized rat; intrathecal delivery.
spinal cord nociception flexor reflex in vivo pharmacology

MEN 10207 Antagonist Potency in Guinea-Pig Airways: pKB Comparison with MDL 29913 and SR 48968

In isolated guinea-pig bronchial segments, MEN 10207 antagonized responses to the NK-2 agonist BHNKA (pD2 8.4) with a pKB value of 6.79 [1]. Under identical conditions, MDL 29913 exhibited a pKB of 6.42, while SR 48968 and GR 94800 did not show dose-dependent antagonism [1]. This demonstrates that MEN 10207 maintains competitive antagonist behavior in this tissue, whereas some comparators deviate from competitive kinetics.

Guinea-pig airway pKB
Head-to-head comparison
pKB = 6.79 vs BHNKA
(MDL 29913: 6.42)
Competitive antagonist behavior in bronchial tissue; non-competitive comparators identified.
Isolated guinea-pig bronchus; BHNKA pD2 8.4.
guinea-pig airways bronchoconstriction pKB NK-2 antagonist

MEN 10207 CAS 126050-12-2: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Spinal Nociception and Central Sensitization Studies Requiring In Vivo NK-2 Receptor Blockade with Partial Agonist Profile

MEN 10207 is validated for in vivo intrathecal administration (70-700 pmol) in rodent spinal reflex models to block neurokinin A-induced facilitation and long-term reflex sensitization following muscle nerve stimulation [1]. The compound's partial agonist property (10-fold lower potency than NKA) allows researchers to dissect NK-2 receptor-mediated signaling components that full antagonists may mask, making it particularly suitable for studies of spinal nociceptive processing where biased agonism or partial receptor activation is of interest.

Structure-Activity Relationship (SAR) Studies of NK-2 Antagonists Focusing on D-Trp Residue Contributions

MEN 10207 serves as a reference linear heptapeptide scaffold for investigating the role of D-amino acids in NK-2 receptor affinity and selectivity. The simultaneous requirement of all three D-Trp residues for full activity [1] provides a defined starting point for designing and interpreting analogs with modified tryptophan residues or alternative aromatic substitutions, enabling systematic SAR exploration that is not feasible with cyclic peptide or non-peptide antagonist scaffolds.

Guinea-Pig Airway Pharmacology: Competitive NK-2 Antagonism with Defined pKB Value

In isolated guinea-pig bronchial preparations, MEN 10207 acts as a competitive antagonist of BHNKA-induced contraction with a pKB of 6.79 [1]. This makes it a suitable tool for respiratory pharmacology studies requiring a peptide-based NK-2 antagonist with documented competitive kinetics, particularly when non-competitive behavior of alternative antagonists (e.g., SR 48968, GR 94800) in this tissue would confound interpretation.

Tachykinin Receptor Subtype Selectivity Profiling in Tissue Preparations

MEN 10207's established selectivity profile (pA2: NK-1 5.2, NK-2 7.9, NK-3 4.9) [1] qualifies it as a reference compound for pharmacological characterization of tachykinin receptor subtypes in native tissue preparations. When used alongside selective NK-1 and NK-3 antagonists, MEN 10207 enables unambiguous attribution of functional responses to NK-2 receptor activation, supporting receptor classification studies in smooth muscle, neuronal, and other tissue systems.

Application
Selection Property
Validation Focus
Spinal nociception model studies
Partial agonist profile at NK-2
In vivo flexor reflex assay context
NK-2 antagonist SAR exploration
D-Trp-dependent selectivity scaffold
Receptor affinity and selectivity mapping
Guinea-pig airway pharmacology
Competitive antagonist kinetics
Bronchial tissue pKB determination
Tachykinin receptor subtype profiling
Selective NK-2 blockade with defined selectivity window
Native tissue receptor classification

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